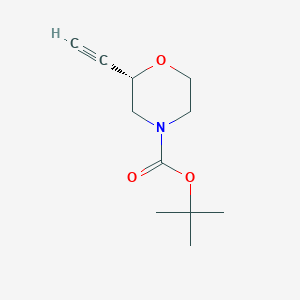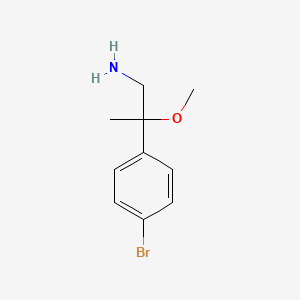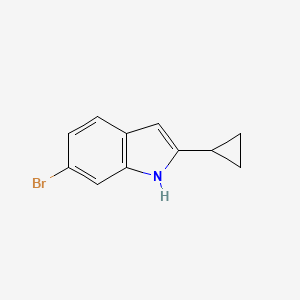
tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (TBF-THIQ) is a synthetic heterocyclic compound that has been studied for a variety of applications in scientific research. TBF-THIQ is of particular interest due to its unique structure, which contains both a bromine and a fluorine atom, as well as its ability to form a stable complex with a variety of other compounds. TBF-THIQ has been studied for its potential use in the synthesis of various pharmaceuticals, as well as its potential applications in the fields of biochemistry and physiology.
Scientific Research Applications
Tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been studied for its potential applications in a variety of scientific research fields. In biochemistry, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been used as a ligand for the synthesis of various metalloproteins. In physiology, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been studied for its potential use in the development of new drugs and therapies. In addition, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been studied for its potential use in the synthesis of various pharmaceuticals, as well as its potential applications in the fields of organic chemistry and materials science.
Mechanism of Action
Tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been studied for its ability to form a stable complex with a variety of other compounds. This is due to the presence of both a bromine and a fluorine atom in its structure, which allows it to form strong hydrogen bonds with other molecules. In addition, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been found to be able to form a stable complex with a variety of other compounds due to its ability to form a stable complex with a variety of other compounds.
Biochemical and Physiological Effects
tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been studied for its potential use in the development of new drugs and therapies. In particular, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been studied for its potential use in the treatment of various diseases, such as diabetes, cancer, and Alzheimer's disease. tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has also been studied for its potential use in the synthesis of various pharmaceuticals, as well as its potential applications in the fields of organic chemistry and materials science.
Advantages and Limitations for Lab Experiments
Tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several advantages for use in laboratory experiments. First, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is relatively stable and can be stored for long periods of time without significant degradation. Second, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is relatively easy to synthesize and can be produced in high yields and with a high degree of purity. Finally, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is relatively inexpensive and can be purchased in bulk quantities. However, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate also has several limitations. First, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is not water soluble and therefore must be used in anhydrous conditions. Second, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is not very soluble in organic solvents and must be used in low concentrations. Finally, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is not very stable at high temperatures and must be stored at low temperatures to avoid degradation.
Future Directions
There are several potential future directions for research involving tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate. First, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate could be used to develop new drugs and therapies for a variety of diseases, such as diabetes, cancer, and Alzheimer's disease. Second, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate could be used to synthesize a variety of pharmaceuticals, such as antibiotics and anti-inflammatory drugs. Third, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate could be used to develop new materials and compounds for use in organic chemistry and materials science. Finally, tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate could be used to study the structure and properties of various metalloproteins.
Synthesis Methods
Tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be synthesized using a number of different methods. The most commonly used method is the Suzuki-Miyaura reaction, which involves the coupling of an aryl bromide with an aryl fluoride in the presence of a palladium catalyst. This method has been used to synthesize tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate in high yields and with a high degree of purity. Other methods, such as the Biginelli reaction, have also been used to synthesize tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, although these methods are less commonly used.
properties
IUPAC Name |
tert-butyl 6-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO2/c1-14(2,3)19-13(18)17-5-4-9-6-10(15)7-12(16)11(9)8-17/h6-7H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFYXUCYXYSCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-bromo-8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B6618708.png)



![dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine](/img/structure/B6618755.png)


![tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate](/img/structure/B6618772.png)





![2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B6618816.png)